BenchChemオンラインストアへようこそ!

(S)-alpha-Fluoromethylhistidine HCl

Enzyme kinetics Irreversible inhibition Histidine decarboxylase

Choose (S)-alpha-Fluoromethylhistidine HCl (α-FMH) for its unique irreversible, suicide-substrate mechanism against histidine decarboxylase (HDC). Forms a covalent adduct ensuring sustained inhibition not reversed by dialysis. Highly selective—no inhibition of DOPA or glutamate decarboxylase at effective doses. Validated in human peripheral blood leukocytes (>90% HDC inhibition at 10⁻⁵ M) and in vivo (complete HDC suppression after 7-day oral dosing, with only 44–46% recovery 24 h post-dose). Ideal for long-term neuronal histamine depletion studies. Research-grade >98% purity. Inquire for bulk orders.

Molecular Formula C7H12Cl2FN3O2
Molecular Weight 260.09 g/mol
CAS No. 81839-27-2
Cat. No. B1681408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-alpha-Fluoromethylhistidine HCl
CAS81839-27-2
Synonymsα-Fluoromethyl-L-histidine dihydrochloride;  (S)-alpha-Fluoromethylhistidine 2HCl;  (S)-alpha-Fluoromethylhistidine HCl;  (S)-alpha-Fluoromethylhistidine dihydrochloride
Molecular FormulaC7H12Cl2FN3O2
Molecular Weight260.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl
InChIInChI=1S/C7H10FN3O2.2ClH/c8-3-7(9,6(12)13)1-5-2-10-4-11-5;;/h2,4H,1,3,9H2,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1
InChIKeyLIJUCORJKQZTOS-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-alpha-Fluoromethylhistidine HCl (CAS 81839-27-2): Chemical Identity and Core Function as an Irreversible Histidine Decarboxylase (HDC) Inhibitor


(S)-alpha-Fluoromethylhistidine HCl, also known as α-Fluoromethylhistidine dihydrochloride or α-FMH, is a synthetic, mechanism-based, irreversible inhibitor of histidine decarboxylase (HDC; EC 4.1.1.22), the enzyme responsible for the conversion of L-histidine to histamine [1]. It acts as a suicide substrate, forming a covalent adduct with a serine residue in the active site of the HDC holoenzyme, leading to permanent inactivation of the enzyme [2]. This compound is a chiral (S)-enantiomer of the fluoromethylated histidine analog and is primarily utilized in research settings to deplete histamine levels in various biological systems, including neuronal, gastric, and immune cell models [3].

Why α-FMH (S)-enantiomer Cannot Be Substituted with Racemic Mixtures or Other HDC Inhibitors


Generic substitution is not feasible due to the compound's unique stereospecific, mechanism-based irreversible inhibition profile. While racemic (±)-α-FMH or alternative HDC inhibitors (e.g., histidine methyl ester, brocresine) may exhibit some activity, the (S)-enantiomer of α-FMH is the active form and demonstrates a specific, pseudo-first-order kinetic inactivation mechanism with defined KI and kinact values [1]. This irreversible covalent modification results in sustained enzyme inhibition that cannot be readily reversed by dialysis, unlike reversible inhibitors [2]. Furthermore, α-FMH displays a high degree of target selectivity, showing no significant inhibition of related enzymes like DOPA decarboxylase or glutamate decarboxylase at effective doses, a critical advantage not guaranteed by other HDC inhibitors [3].

Quantitative Differentiation of (S)-alpha-Fluoromethylhistidine HCl from Alternatives: Direct Comparative Evidence


Irreversible Inactivation Kinetics of Purified HDC: FMH vs. Reversible Inhibitors

(S)-α-FMH demonstrates mechanism-based irreversible inactivation of purified HDC, unlike reversible inhibitors such as histidine methyl ester. The kinetic parameters KI (0.1 mM) and kinact (32.2 min⁻¹) are specifically characterized for this compound [1].

Enzyme kinetics Irreversible inhibition Histidine decarboxylase

Selectivity Profile: α-FMH Does Not Inhibit DOPA Decarboxylase or Glutamate Decarboxylase

At a high dose of 100 mg/kg in rats, (±)-α-FMH induced a complete loss of HDC activity in gastric and brain tissues but did not modify the activities of histamine-N-methyl transferase (HMT), DOPA decarboxylase, or glutamate decarboxylase [1].

Selectivity Off-target activity Enzyme inhibition

In Vitro Potency and Irreversibility in Human Leukocytes

(S)-α-FMH inhibited HDC activity in human peripheral blood leukocytes (PBL) to more than 90% at a concentration of 10⁻⁵ M and above. In contrast, HDC activity in control samples (no inhibitor) or samples treated with a reversible inhibitor would not show such sustained, concentration-dependent, non-dialyzable inhibition [1].

In vitro pharmacology Human cells Dose-response

In Vivo Duration of Action and Recovery Kinetics in Humans

Oral administration of α-FMH to healthy human subjects resulted in a dose-dependent and sustained inhibition of HDC activity. At 50 mg and 100 mg doses, complete inhibition was observed 12 hours post-dose. Twenty-four hours after the last dose in a 7-day regimen, HDC activity had only recovered to 44-46% of control at the 50 mg dose and 30-52% at the 100 mg dose [1]. This contrasts with reversible inhibitors, where enzyme activity would be expected to return to baseline more rapidly upon clearance.

Human in vivo study Pharmacodynamics Dose-response

Functional Selectivity in Neuronal Models: Cognitive Enhancement via Histamine Depletion

Chronic treatment of rats with (S)-α-FMH (100 mg/kg s.c. daily) significantly enhanced radial maze performance, a cognitive task, concurrent with a significant decrease in cerebral cortex and diencephalon histamine levels and increases in glutamate and glycine levels [1]. This functional outcome, linked to specific neurochemical changes, is a direct result of HDC inhibition and is not a known property of reversible HDC inhibitors or other histamine-modulating agents.

Behavioral pharmacology Cognitive enhancement In vivo neurochemistry

High-Value Applications of (S)-alpha-Fluoromethylhistidine HCl Driven by Quantitative Evidence


Sustained Depletion of Non-Mast Cell Histamine in In Vivo Neuroscience Studies

Researchers requiring a tool to specifically deplete histamine from neuronal pools (e.g., brain, gastric mucosa) over extended periods should select (S)-α-FMH. The compound's irreversible kinetics (kinact/KI = 322 min⁻¹·mM⁻¹) [1] and in vivo selectivity profile (no effect on DOPA or glutamate decarboxylase) [2] ensure targeted, long-lasting histamine reduction without off-target neurotransmitter interference. This is validated by studies showing enhanced cognitive performance in rats following 6 days of treatment [3].

Ex Vivo and In Vitro Validation of HDC Inhibition in Human Leukocytes

For translational research involving human immune cells, (S)-α-FMH provides a validated tool to achieve >90% HDC inhibition in peripheral blood leukocytes at a concentration of 10⁻⁵ M [4]. This potent and concentration-dependent effect in human-derived cells, combined with the irreversible nature of the inhibition, makes it ideal for ex vivo studies exploring the role of histamine in immune function and inflammatory responses.

Pharmacodynamic Studies in Healthy Human Subjects Requiring Sustained HDC Inhibition

Clinical pharmacology studies focused on the histaminergic system benefit from (S)-α-FMH's unique pharmacodynamic profile. In human subjects, a 7-day oral regimen of 50 mg twice daily results in complete inhibition of HDC activity that is sustained, with activity recovering to only 44-46% of control 24 hours post-last dose [4]. This prolonged effect, a direct consequence of irreversible enzyme inactivation, simplifies dosing regimens and reduces variability in studies designed to assess the consequences of chronic histamine depletion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-alpha-Fluoromethylhistidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.